Cas no 627539-51-9 ((2R)-4-(furan-2-yl)butan-2-ol)

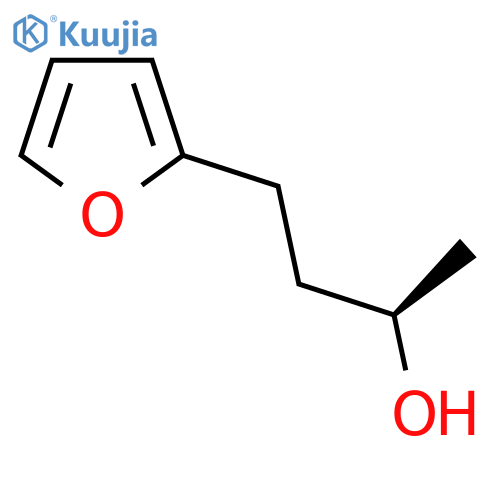

(2R)-4-(furan-2-yl)butan-2-ol structure

商品名:(2R)-4-(furan-2-yl)butan-2-ol

(2R)-4-(furan-2-yl)butan-2-ol 化学的及び物理的性質

名前と識別子

-

- (2R)-4-(furan-2-yl)butan-2-ol

- 627539-51-9

- EN300-1839166

-

- インチ: 1S/C8H12O2/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6-7,9H,4-5H2,1H3/t7-/m1/s1

- InChIKey: WJKRHTCMSSXHNV-SSDOTTSWSA-N

- ほほえんだ: O[C@H](C)CCC1=CC=CO1

計算された属性

- せいみつぶんしりょう: 140.083729621g/mol

- どういたいしつりょう: 140.083729621g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 93.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 33.4Ų

(2R)-4-(furan-2-yl)butan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1839166-0.05g |

(2R)-4-(furan-2-yl)butan-2-ol |

627539-51-9 | 0.05g |

$1549.0 | 2023-09-19 | ||

| Enamine | EN300-1839166-0.5g |

(2R)-4-(furan-2-yl)butan-2-ol |

627539-51-9 | 0.5g |

$1770.0 | 2023-09-19 | ||

| Enamine | EN300-1839166-1.0g |

(2R)-4-(furan-2-yl)butan-2-ol |

627539-51-9 | 1g |

$1844.0 | 2023-06-02 | ||

| Enamine | EN300-1839166-10.0g |

(2R)-4-(furan-2-yl)butan-2-ol |

627539-51-9 | 10g |

$7927.0 | 2023-06-02 | ||

| Enamine | EN300-1839166-5g |

(2R)-4-(furan-2-yl)butan-2-ol |

627539-51-9 | 5g |

$5345.0 | 2023-09-19 | ||

| Enamine | EN300-1839166-0.1g |

(2R)-4-(furan-2-yl)butan-2-ol |

627539-51-9 | 0.1g |

$1623.0 | 2023-09-19 | ||

| Enamine | EN300-1839166-1g |

(2R)-4-(furan-2-yl)butan-2-ol |

627539-51-9 | 1g |

$1844.0 | 2023-09-19 | ||

| Enamine | EN300-1839166-0.25g |

(2R)-4-(furan-2-yl)butan-2-ol |

627539-51-9 | 0.25g |

$1696.0 | 2023-09-19 | ||

| Enamine | EN300-1839166-2.5g |

(2R)-4-(furan-2-yl)butan-2-ol |

627539-51-9 | 2.5g |

$3611.0 | 2023-09-19 | ||

| Enamine | EN300-1839166-5.0g |

(2R)-4-(furan-2-yl)butan-2-ol |

627539-51-9 | 5g |

$5345.0 | 2023-06-02 |

(2R)-4-(furan-2-yl)butan-2-ol 関連文献

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

5. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

627539-51-9 ((2R)-4-(furan-2-yl)butan-2-ol) 関連製品

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量